3,3-Difluoropyrrolidine
Overview
Description
3,3-Difluoropyrrolidine is a chemical compound with the molecular formula C4H7F2N . It can be used as a building block in the synthesis of various substances, including triazole substituted prolyl difluoropyrrolidines as potential inhibitors of dipeptidyl peptidase-4 and dual leucine zipper kinase (DLK) inhibitors .
Synthesis Analysis
A practical and cost-effective synthesis of 3,3-difluoropyrrolidine has been reported . The synthesis involves the isolation of two intermediates, which are prepared via two efficient through processes: a Claisen rearrangement followed by a Ru(VIII)-catalyzed oxidation to prepare the 2,2-difluorosuccinic acid and an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone followed by BH3·Me2S reduction .Molecular Structure Analysis
The molecular structure of 3,3-Difluoropyrrolidine is characterized by a pyrrolidine ring with two fluorine atoms attached to the 3rd carbon atom . The molecular weight of the compound is 107.10 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 3,3-Difluoropyrrolidine include a Claisen rearrangement and a Ru(VIII)-catalyzed oxidation to prepare the 2,2-difluorosuccinic acid, followed by an efficient cyclization to form N-benzyl-3,3-difluoropyrrolidinone .Physical And Chemical Properties Analysis
3,3-Difluoropyrrolidine has a density of 1.1±0.1 g/cm3, a boiling point of 84.3±40.0 °C at 760 mmHg, and a vapor pressure of 72.6±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 32.5±3.0 kJ/mol and a flash point of 4.8±27.3 °C .Scientific Research Applications
Building Block in Synthesis
3,3-Difluoropyrrolidine can be used as a building block in the synthesis of various compounds . It’s a versatile reagent that can be used to introduce the pyrrolidine ring into a variety of molecules.
Inhibitors of Dipeptidyl Peptidase-4
It has been used in the synthesis of triazole substituted prolyl difluoropyrrolidines, which are potential inhibitors of dipeptidyl peptidase-4 . Dipeptidyl peptidase-4 is an enzyme that is involved in glucose metabolism, and inhibitors of this enzyme are used in the treatment of type 2 diabetes.
Dual Leucine Zipper Kinase (DLK) Inhibitors
3,3-Difluoropyrrolidine has been used in the synthesis of Dual leucine zipper kinase (DLK) inhibitors . DLK is a protein kinase that is involved in neuronal development and differentiation, and inhibitors of this enzyme could potentially be used in the treatment of neurodegenerative diseases.
Preparation of β-Aminofluoroalkenes
It can also be used as a reactant in the preparation of cyclic and acyclic β-aminofluoroalkenes via allylic amination using the Pd catalyst . β-Aminofluoroalkenes are useful intermediates in organic synthesis and can be used to prepare a variety of fluorinated compounds.
Mechanism of Action
Target of Action
3,3-Difluoropyrrolidine is primarily used as a building block in the synthesis of various compounds, including triazole substituted prolyl difluoropyrrolidines and dual leucine zipper kinase (DLK) inhibitors . These compounds target specific enzymes, such as dipeptidyl peptidase-4 and DLK , respectively .
Mode of Action
For instance, when used in the synthesis of dipeptidyl peptidase-4 inhibitors , it contributes to the inhibition of the enzyme, affecting the regulation of insulin secretion .
Biochemical Pathways
The biochemical pathways affected by 3,3-Difluoropyrrolidine depend on the specific compounds it is used to synthesize. For example, in the case of dipeptidyl peptidase-4 inhibitors, the compound plays a role in the glucagon-like peptide-1 (GLP-1) pathway , which is involved in the regulation of glucose homeostasis .
Pharmacokinetics
The pharmacokinetics of 3,3-Difluoropyrrolidine have been studied in rats, dogs, and humans . The compound is rapidly absorbed in all species, with maximal plasma concentrations achieved within 1 hour after administration . It is primarily eliminated through metabolism and renal clearance .
Result of Action
The molecular and cellular effects of 3,3-Difluoropyrrolidine’s action depend on the specific compounds it is used to synthesize. For instance, when used in the synthesis of dipeptidyl peptidase-4 inhibitors, it contributes to the inhibition of the enzyme, leading to increased levels of GLP-1 and improved glucose homeostasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,3-Difluoropyrrolidine. For instance, the compound’s fluoride substituents improve the potency of the active pharmaceutical ingredients and enhance their permeability through cell membranes .
Safety and Hazards
properties
IUPAC Name |
3,3-difluoropyrrolidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)1-2-7-3-4/h7H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTUSMPNLUCCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10382324 | |
Record name | 3,3-difluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoropyrrolidine | |
CAS RN |
316131-01-8 | |
Record name | 3,3-difluoropyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10382324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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